molecular formula C11H12O2 B6263022 benzyl (2E)-but-2-enoate CAS No. 71338-71-1

benzyl (2E)-but-2-enoate

Cat. No. B6263022
CAS RN: 71338-71-1
M. Wt: 176.2
InChI Key:
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Description

Benzyl (2E)-but-2-enoate is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, a microbial process for the production of benzyl acetate from d-glucose using metabolically engineered Escherichia coli strains has been reported . This process involves both benzoic acid-dependent and -independent synthetic pathways .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H, and 13C NMR spectroscopy . The molecules can be optimized by DFT-based calculation methods and analyzed in detail by molecular docking methods against bacterial DNA-gyrase and CYP51 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and diverse. For instance, the reaction of benzyl radical self-reaction to anthracene opens up a previously overlooked avenue for a more efficient synthesis of aromatic, multi-ringed structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. Some of the physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Benzyl (2E)-but-2-enoate has been studied for its potential applications in various scientific research fields. It has been used as a substrate in enzymatic studies, as a model compound in the study of the mechanism of enzymatic hydrolysis of esters, and as a substrate for the production of bioactive compounds. It has also been studied as a model compound for the study of the mechanism of esterification reactions catalyzed by enzymes. Additionally, it has been used as a substrate in the study of the mechanism of aromatization of esters.

Mechanism of Action

Target of Action

and benzylpenicillin, it can be inferred that the compound might interact with specific proteins or enzymes in the target organisms, affecting their normal function.

Mode of Action

Similar compounds like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death . Benzylpenicillin, another similar compound, inhibits the synthesis of bacterial cell walls by binding to specific penicillin-binding proteins located inside the bacterial cell wall .

Biochemical Pathways

Similar compounds like benzyl benzoate and benzylpenicillin are known to interfere with the normal functioning of certain biochemical pathways in their target organisms . For instance, benzylpenicillin interferes with the synthesis of bacterial cell walls, affecting the survival and growth of the bacteria .

Pharmacokinetics

For instance, benzylpenicillin is known to have a low oral bioavailability and is typically administered intravenously or intramuscularly .

Result of Action

Similar compounds like benzyl benzoate are known to exert toxic effects on the nervous system of parasites, resulting in their death . Benzylpenicillin, another similar compound, inhibits the synthesis of bacterial cell walls, leading to cell lysis .

Action Environment

The action, efficacy, and stability of benzyl (2E)-but-2-enoate can be influenced by various environmental factors. For instance, the compound’s solubility and volatility can affect its distribution and bioavailability . Additionally, factors like temperature, pH, and the presence of other substances can also influence its stability and action.

Advantages and Limitations for Lab Experiments

Benzyl (2E)-but-2-enoate is an ideal compound for use in laboratory experiments due to its low cost and availability. Additionally, it is a relatively stable compound, making it suitable for use in a wide range of experiments. However, it is also important to note that it is a relatively volatile compound and should be handled with care.

Future Directions

There are a number of potential future directions for research involving benzyl (2E)-but-2-enoate. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in the pharmaceutical and food industries. Additionally, further research could be conducted into the mechanism of action of the compound and its potential to be used as a substrate in enzymatic studies. Finally, further research could be conducted into the potential use of the compound as a model compound in the study of the mechanism of esterification reactions.

Synthesis Methods

Benzyl (2E)-but-2-enoate can be synthesized by the Fischer esterification reaction between benzyl alcohol and butyric acid. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at temperatures ranging from 80-100°C and pressure of 1-2 atm.

Safety and Hazards

While specific safety and hazard information for benzyl (2E)-but-2-enoate was not found, it’s generally advised not to breathe vapors or spray mist of chemical compounds, and to avoid contact with eyes, skin, and clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl (2E)-but-2-enoate involves the reaction of benzyl bromide with sodium but-2-enoate in the presence of a base to form the desired product.", "Starting Materials": [ { "Name": "Benzyl bromide", "Amount": "1 equivalent" }, { "Name": "Sodium but-2-enoate", "Amount": "1 equivalent" }, { "Name": "Base (e.g. sodium hydroxide)", "Amount": "1 equivalent" }, { "Name": "Solvent (e.g. ethanol)", "Amount": "as required" } ], "Reaction": [ { "Step": "Add sodium but-2-enoate to a flask containing a solvent and stir until dissolved." }, { "Step": "Add the base to the flask and stir until dissolved." }, { "Step": "Add benzyl bromide to the flask and stir for several hours at room temperature." }, { "Step": "Extract the product with a suitable solvent (e.g. diethyl ether)." }, { "Step": "Dry the organic layer with anhydrous sodium sulfate." }, { "Step": "Filter the solution and evaporate the solvent to obtain the desired product." } ] }

CAS RN

71338-71-1

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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